![molecular formula C16H19ClN4O2 B5153338 2-[4-(2-chlorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5153338.png)
2-[4-(2-chlorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide
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Description
Synthesis Analysis
The synthesis of complex organic molecules like 2-[4-(2-Chlorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide often involves multi-step reactions that incorporate various functional groups into the final structure. Although detailed synthetic routes for this specific compound are not readily available in the literature, the synthesis of similar arylpiperazine and isoxazolone derivatives provides insight into potential methodologies. Arylpiperazine derivatives, for example, are typically synthesized through reactions involving aromatic substitution, N-alkylation, and subsequent functional group modifications. Isoxazolone derivatives, on the other hand, are often synthesized from precursors like aromatic aldehydes, ethyl acetoacetate, and hydroxylamine under catalytic conditions, suggesting a possible approach for incorporating the isoxazole ring into the target molecule (Laroum et al., 2019).
Molecular Structure Analysis
The molecular structure of 2-[4-(2-Chlorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide is characterized by its heterocyclic rings, which play a significant role in its chemical behavior and interaction with biological targets. The presence of the piperazine ring, a common moiety in many pharmacologically active compounds, suggests potential for biological activity. Structural analysis and modifications of the piperazine core have been extensively studied to explore various biological activities, highlighting the importance of this structural feature in medicinal chemistry (Chopra et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving 2-[4-(2-Chlorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide likely depend on its functional groups and overall molecular architecture. Arylpiperazine derivatives, for instance, are known to undergo N-dealkylation, oxidation, and conjugation reactions as part of their metabolic pathways, which could be relevant for understanding the chemical behavior of the target compound. Such reactions are crucial for determining the pharmacokinetic and toxicological profiles of these molecules (Caccia, 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-12-10-15(19-23-12)18-16(22)11-20-6-8-21(9-7-20)14-5-3-2-4-13(14)17/h2-5,10H,6-9,11H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHIFWDHYYJITG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
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